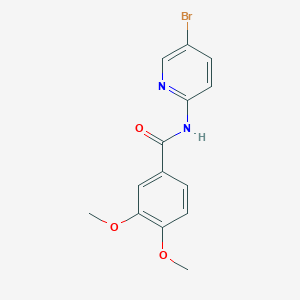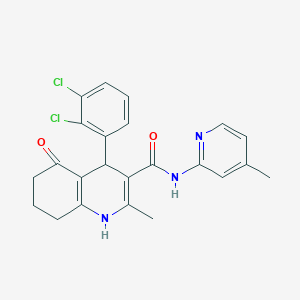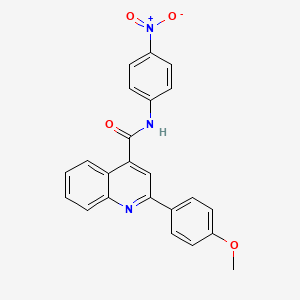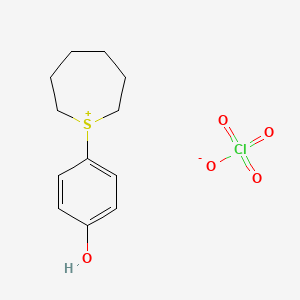![molecular formula C23H29NO4 B4970792 ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)
ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate, commonly known as BOC-piperonal, is a chemical compound that has been widely used in scientific research. It is a piperidine-based compound that has been synthesized and studied for its pharmacological properties. The compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of fields.
作用机制
The mechanism of action of BOC-piperonal is complex and not fully understood. The compound has been shown to interact with a number of different receptors and neurotransmitter systems, leading to a variety of biochemical and physiological effects. Some of the key mechanisms of action that have been identified include the modulation of dopamine and serotonin release, the inhibition of monoamine oxidase activity, and the modulation of sigma-1 receptor activity.
Biochemical and Physiological Effects:
BOC-piperonal has been shown to have a variety of biochemical and physiological effects. These effects are related to the compound's activity at various receptors and neurotransmitter systems. Some of the key effects that have been observed include changes in dopamine and serotonin release, alterations in receptor binding, and changes in gene expression. These effects have been studied in a variety of different models, including cell cultures, animal models, and human subjects.
实验室实验的优点和局限性
BOC-piperonal has a number of advantages and limitations for use in lab experiments. Some of the key advantages include its high potency and specificity, its ability to interact with multiple receptors and neurotransmitter systems, and its well-characterized pharmacological properties. Some of the limitations include the difficulty of synthesizing the compound, the need for specialized equipment and expertise, and the potential for off-target effects.
未来方向
There are a number of future directions for research on BOC-piperonal. Some of the key areas of focus include the development of new synthetic methods for the compound, the identification of new receptor targets, and the development of new therapeutic applications. Other areas of interest include the investigation of the compound's effects on gene expression, the development of new animal models for studying its pharmacological properties, and the investigation of its potential as a tool for studying the mechanisms of addiction and other psychiatric disorders.
Conclusion:
In conclusion, BOC-piperonal is a valuable tool for researchers in a variety of fields. The compound has been shown to have a number of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of action of various receptors and neurotransmitter systems. While there are some limitations to its use in lab experiments, the compound has a number of advantages that make it a valuable tool for researchers. With continued research, it is likely that new applications and uses for BOC-piperonal will be identified in the coming years.
合成方法
The synthesis of BOC-piperonal involves a series of chemical reactions that require specialized equipment and expertise. The compound is typically synthesized using a combination of organic chemistry techniques, including esterification, amidation, and reduction. The process can be time-consuming and requires careful monitoring to ensure the purity and quality of the final product.
科学研究应用
BOC-piperonal has been used in a variety of scientific research applications, including studies of neurotransmitter systems, receptor binding, and drug metabolism. The compound has been shown to have activity at a number of different receptors, including the dopamine D2 receptor, the serotonin 5-HT2 receptor, and the sigma-1 receptor. This activity has been studied in both in vitro and in vivo models, providing valuable insights into the mechanisms of action of these receptors.
属性
IUPAC Name |
ethyl 1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-3-27-23(25)20-11-7-8-14-24(20)16-19-12-13-21(22(15-19)26-2)28-17-18-9-5-4-6-10-18/h4-6,9-10,12-13,15,20H,3,7-8,11,14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKZXYALXZXFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}methanamine](/img/structure/B4970709.png)

![3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4970733.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4970736.png)

![2-[(1H-indol-3-ylthio)methyl]-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4970759.png)
![N-cyclopropyl-3-{1-[4-(4-methoxyphenyl)-4-oxobutanoyl]-4-piperidinyl}propanamide](/img/structure/B4970764.png)



![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4970786.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B4970803.png)
